METHYL 4-(4-ETHYLPIPERAZIN-1-YL)-3-(2-METHYLBENZAMIDO)BENZOATE
Overview
Description
Methyl 4-(4-ethyl-1-piperazinyl)-3-[(2-methylbenzoyl)amino]benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperazine ring, which is a common structural motif in many pharmaceuticals, and a benzoate ester, which is often used in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(4-ETHYLPIPERAZIN-1-YL)-3-(2-METHYLBENZAMIDO)BENZOATE typically involves multiple steps. One common method includes the reaction of 4-ethylpiperazine with 3-amino-4-methylbenzoic acid, followed by esterification with methanol. The reaction conditions often require the use of catalysts such as palladium or iridium complexes to facilitate the formation of the piperazine ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-ethyl-1-piperazinyl)-3-[(2-methylbenzoyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
The reactions often require specific conditions to proceed efficiently. For example, oxidation reactions may need acidic or basic environments, while reduction reactions typically occur under anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Methyl 4-(4-ethyl-1-piperazinyl)-3-[(2-methylbenzoyl)amino]benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can act as a ligand in binding studies with proteins or enzymes.
Medicine: It has potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of METHYL 4-(4-ETHYLPIPERAZIN-1-YL)-3-(2-METHYLBENZAMIDO)BENZOATE involves its interaction with specific molecular targets. The piperazine ring can bind to receptors or enzymes, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
4-(4-Methyl-1-piperazinyl)-2-phenylquinazoline: This compound also features a piperazine ring and is used in similar applications.
4-(4-Methyl-1-piperazinyl)aniline: Another related compound with a piperazine ring, used in various chemical reactions.
Uniqueness
Methyl 4-(4-ethyl-1-piperazinyl)-3-[(2-methylbenzoyl)amino]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in the development of new materials and pharmaceuticals .
Properties
IUPAC Name |
methyl 4-(4-ethylpiperazin-1-yl)-3-[(2-methylbenzoyl)amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c1-4-24-11-13-25(14-12-24)20-10-9-17(22(27)28-3)15-19(20)23-21(26)18-8-6-5-7-16(18)2/h5-10,15H,4,11-14H2,1-3H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWQVOGQRGWODI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC=CC=C3C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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